2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(6-methoxy-3-pyridinyl)amino]acetonitrile
Overview
Description
2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(6-methoxy-3-pyridinyl)amino]acetonitrile is a useful research compound. Its molecular formula is C17H11N3O3 and its molecular weight is 305.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(6-methoxy-3-pyridinyl)amino]acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(6-methoxy-3-pyridinyl)amino]acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Synthesis
- This compound has been involved in multistep reactions forming 3,3′-(2-aryl-2H-isoindol-1,3-ylene)-di-(1,4-naphthoquinone-2-carbonitriles) when reacted with N-arylisoindolines in aerated pyridine. The structure of one product has been confirmed by X-ray structure analysis, demonstrating its utility in complex organic syntheses (Döpp et al., 2006).
- In another study, it was used to synthesize 2-Arylamino-2-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethanenitriles and formanilides, showcasing its versatility in creating diverse organic compounds (Dietrich Dpp et al., 1996).
Biological Studies
- A study focused on synthesizing 5H‐indeno[1,2‐b]pyridine derivatives using a similar compound. These derivatives exhibited significant antiproliferative and antimetastatic activities against human prostate cancer cell lines, highlighting potential therapeutic applications (Charris et al., 2021).
Material Science and Corrosion Inhibition
- Derivatives of 2-aminobenzene-1,3-dicarbonitriles, which are structurally related, have been studied as corrosion inhibitors for mild steel in acidic environments. These studies offer insights into the potential utility of similar compounds in material science and industrial applications (Verma et al., 2015).
Photophysical Studies
- Research has also been conducted on derivatives of this compound in photophysical studies. For example, spectral and luminescent properties of 2-bezylidene-5-(pyridin-3-ylmethylene)cyclopentanone and its derivatives were studied in acetonitrile, indicating potential applications in photochemistry and materials science (Gutrov et al., 2020).
properties
IUPAC Name |
1-hydroxy-N-(6-methoxypyridin-3-yl)-3-oxoindene-2-carboximidoyl cyanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3/c1-23-14-7-6-10(9-19-14)20-13(8-18)15-16(21)11-4-2-3-5-12(11)17(15)22/h2-7,9,21H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOVPHHMFQJGNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)N=C(C#N)C2=C(C3=CC=CC=C3C2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(6-methoxy-3-pyridinyl)amino]acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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